Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate
Overview
Description
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate, also known as CHIM-1, is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a derivative of isoquinoline and has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Scientific Research Applications
Mass Spectrometric Study in Drug Candidates
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate shows potential as a prolylhydroxylase inhibitor drug candidate. Mass spectrometric studies of this compound revealed unique gas-phase formations of carboxylic acids upon collisional activation, making it significant for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
X-ray Crystal Structure Analysis
X-ray crystal structure analysis of related compounds like ethyl 2-amino-1-oxo-inden-3-carboxylate has been conducted to understand the chemical structure and properties of isoquinoline derivatives, which can aid in the broader research of compounds like this compound (Kirby et al., 1985).
Tautomerism Studies
Studies on the tautomerism of 3-hydroxyisoquinolines, including 1-chloro-3-hydroxyisoquinoline, have been performed. These studies provide insight into the chemical behavior of these compounds in different solvents, which is crucial for understanding the properties of similar compounds like this compound (Evans et al., 1967).
Synthetic and Molecular Docking Studies
Research involving synthetic and crystallographic studies, as well as molecular docking simulations, of derivatives like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provides a foundation for understanding the synthesis and potential biological applications of this compound. Such compounds have been considered as potential inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Antagonist Activity Evaluation
Evaluations of the antagonist activity of isomeric tetrahydroisoquinolines, closely related to this compound, have been conducted. Such studies contribute to understanding the pharmacological potential of similar compounds (Riggs et al., 1987).
Heck Reaction Application
The Heck reaction has been applied for the synthesis of isoquinoline carboxylic acids esters, which is relevant for the synthesis and understanding of the properties of this compound (Ture et al., 2011).
properties
IUPAC Name |
methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-9(14)6-4-2-3-5-7(6)10(12)13-8/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXQWPJRSUMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595675 | |
Record name | Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223388-20-3 | |
Record name | Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-hydroxyisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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